Ranatuerin-2Cb
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLFLDTLKGLAGKLLQGLKCIKAGCKP |
Origin of Product |
United States |
Discovery, Isolation, and Structural Elucidation of Ranatuerin 2cb
Methodologies for Isolation from Biological Sources
The primary source of Ranatuerin-2Cb is the skin secretion of the green frog, Lithobates clamitans (formerly Rana clamitans). google.comuniprot.orgnih.govresearchgate.netmdpi.com The process of obtaining this peptide involves carefully controlled stimulation of the frog's granular glands, followed by sophisticated separation techniques to isolate the compound of interest.
Glandular Secretion Stimulation and Collection
To obtain the skin secretions, a non-lethal method of glandular stimulation is employed. This typically involves either mild electrical stimulation or the administration of a chemical stimulant like norepinephrine (B1679862). nih.govscielo.org.za
Mild electrical stimulation is a commonly used technique that prompts the frog to release the contents of its granular glands. scielo.org.za The process is carefully managed to avoid harming the animal. scielo.org.za Alternatively, norepinephrine can be injected or the frog can be immersed in a solution containing it to induce secretion. nih.gov
Once secreted, the viscous material is carefully collected. This is often done by washing the frog's skin with distilled water and collecting the resulting solution. scielo.org.zamdpi.com The collected secretions are then typically frozen and lyophilized (freeze-dried) to preserve the peptides and prepare them for further processing. scielo.org.zaacs.org
Chromatographic Separation Techniques for Peptide Fractionation
The crude lyophilized secretion is a complex mixture of numerous peptides and other biomolecules. mdpi.com To isolate this compound, a multi-step chromatographic process is essential.
Initially, the crude extract is often partially purified using a technique like gel permeation chromatography or on a Sep-Pak C18 cartridge. nih.govgoogle.com This step separates molecules based on size and polarity, respectively, providing a less complex mixture for the next stage. nih.govgoogle.com
The subsequent and most critical step is reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govgoogle.com This powerful technique separates peptides based on their hydrophobicity. The partially purified extract is passed through a column, often a C18 or C4 column, and a gradient of increasing organic solvent (like acetonitrile) is used to elute the peptides. nih.govnih.gov Different ranatuerins and other peptides will elute at different times, allowing for their separation into distinct fractions. google.com Further rounds of chromatography using different column materials, such as phenyl or C8 columns, may be necessary to purify this compound to homogeneity. google.comgoogle.com
Primary Structure Determination and Sequence Analysis
Once a pure sample of this compound is obtained, the next crucial step is to determine its primary structure—the linear sequence of amino acids.
Mass Spectrometric Approaches for Sequence Validation
Mass spectrometry is a cornerstone technique for confirming the amino acid sequence of peptides. Electrospray ionization mass spectrometry (ESI-MS) is frequently used to determine the precise molecular weight of the purified peptide. google.com This experimentally determined mass is then compared to the theoretical mass calculated from the proposed amino acid sequence. google.com A match between the experimental and theoretical mass provides strong evidence for the correctness of the sequence. google.comgoogle.com Tandem mass spectrometry (MS/MS) can further validate the sequence by fragmenting the peptide and analyzing the masses of the resulting fragments. acs.orgmdpi.com
De Novo Sequencing Strategies
In cases where the sequence is entirely unknown, de novo sequencing strategies are employed. Automated Edman degradation was a classical method for sequentially removing and identifying amino acids from the N-terminus of a peptide. google.comnih.gov
More modern approaches heavily rely on tandem mass spectrometry (MS/MS). mdpi.comnih.gov In a typical de novo sequencing experiment, the peptide is fragmented within the mass spectrometer, and the resulting fragmentation pattern is analyzed to deduce the amino acid sequence. acs.orgnih.gov This method is particularly powerful for identifying unknown peptides directly from complex mixtures. nih.gov
The primary structure of this compound has been determined to be GLFLDTLKGLAGKLLQGLKCIKAGCKP. nih.govresearchgate.netmdpi.com
Characterization of Post-Translational Modifications and Cyclic Regions
Many amphibian peptides undergo modifications after their synthesis, and these can be critical for their structure and function.
A key feature of the ranatuerin-2 (B1576050) family, including this compound, is the presence of a disulfide bond. google.com This covalent bond forms between the thiol groups of two cysteine residues. In this compound, this bond occurs between the cysteine residues at positions 20 and 25 (Cys20 and Cys25). uniprot.orggoogle.com This disulfide bridge creates a cyclic hexapeptide region at the C-terminus of the molecule. google.com The presence of this cyclic structure is a defining characteristic of the ranatuerin-2 family. google.com
Biosynthetic Pathways and Genetic Encoding of Ranatuerin 2cb
Gene Cloning and cDNA Precursor Identification
The genetic blueprint for Ranatuerin-2Cb is stored in the frog's DNA and transcribed into messenger RNA (mRNA). To study this, scientists employ gene cloning techniques, often starting with the isolation of poly(A)-rich RNA from the frog's skin. google.com This RNA is then used to construct a cDNA (complementary DNA) library, which represents all the genes being expressed in the skin tissue. google.comgoogle.com
A common and effective method for identifying the specific cDNA encoding the this compound precursor is the "shotgun" cloning approach. nih.govnih.gov This technique, coupled with the Rapid Amplification of cDNA Ends (RACE) protocol, allows for the targeted amplification and sequencing of the desired gene. google.comnih.gov Degenerate primers, designed based on highly conserved regions of known antimicrobial peptide precursor sequences, are often used to initiate the amplification process. nih.govnih.gov
Once cloned, the cDNA is sequenced to reveal the structure of the prepropeptide. mdpi.comgoogle.com The precursor molecule for ranatuerin peptides typically exhibits a tripartite structure. imrpress.com This consists of:
A putative N-terminal signal peptide sequence. mdpi.comnih.gov
An acidic spacer peptide region. mdpi.comnih.gov
The C-terminal mature peptide sequence, which is the this compound itself. mdpi.comnih.gov
This structural organization is a hallmark of antimicrobial peptides in amphibians. imrpress.com The full-length cDNA sequence for a ranatuerin-2Pb precursor, for example, has been deposited in the GenBank Nucleotide Sequence Database, providing a valuable reference for researchers. nih.gov
Examination of Prepropeptide Processing and Maturation Mechanisms
The journey from a genetically encoded precursor to a functional antimicrobial peptide involves a series of precise processing and maturation steps. Following the translation of the mRNA into the prepropeptide, the N-terminal signal peptide directs the molecule for secretion. imrpress.commdpi.com
A critical step in the maturation process is the enzymatic cleavage of the precursor. This is typically carried out by a propeptide convertase that recognizes a specific cleavage site. vulcanchem.comnih.gov In the case of many ranatuerin precursors, this site is a classic di-basic motif, such as -KR- (Lysine-Arginine), located just before the mature peptide sequence. mdpi.comnih.gov
After cleavage, the mature peptide undergoes further post-translational modifications. A defining feature of the ranatuerin-2 (B1576050) family, including this compound, is the formation of a disulfide bond between two cysteine residues at the C-terminal end. google.comuniprot.org This creates a cyclic structure often referred to as the "Rana box," which is crucial for the peptide's biological activity. vulcanchem.comnih.gov In this compound, this disulfide bridge is formed between the cysteine residues at positions 20 and 25 of the 27-amino-acid peptide. uniprot.org
The table below summarizes the key features of the this compound precursor and the mature peptide.
| Feature | Description |
| Precursor Structure | Tripartite: Signal Peptide - Acidic Spacer - Mature Peptide |
| Cleavage Site | Typically a di-basic motif (e.g., -KR-) |
| Mature Peptide Length | 27 amino acids |
| Post-Translational Modification | C-terminal disulfide bond (Cys20-Cys25) |
| Resulting Structure | Cyclic "Rana box" domain |
Phylogenetic Analysis of Ranatuerin Gene Families in Anuran Species
The study of ranatuerin gene families across different frog species provides valuable insights into their evolutionary relationships. core.ac.ukelkhornsloughctp.org Phylogenetic analysis, based on the amino acid sequences of ranatuerin-2 peptides, has been used to support and refine taxonomic classifications within the anuran family Ranidae. core.ac.uknih.gov
The primary structures of ranatuerin-2 peptides can be highly variable among different species, with several amino acid substitutions and deletions observed. imrpress.comcore.ac.uk However, the cysteine residues that form the C-terminal cyclic domain are typically invariant, highlighting their functional importance. nih.govcore.ac.uk
By comparing the sequences of ranatuerin-2 peptides from various species, scientists can construct phylogenetic trees that illustrate the evolutionary divergence of these genes. core.ac.ukelkhornsloughctp.orgmdpi.com For instance, such analyses have been applied to the Lithobates genus, providing support for accepted taxonomic relationships among these New World frogs. nih.gov Cladistic analysis has also helped to clarify the relationships within the Amerana species group, demonstrating that the ranatuerin-2 gene is expressed in all studied members of this group. elkhornsloughctp.org
The table below lists some of the anuran species from which ranatuerin-2 peptides have been identified, highlighting the broad distribution of this gene family.
| Species | Peptide Family |
| Lithobates catesbeianus (American Bullfrog) | Ranatuerin-1 (B1576056), Ranatuerin-2, Palustrin, Temporin |
| Lithobates clamitans (Green Frog) | This compound |
| Lithobates capito | Brevinin-1 (B586460), Esculentin-1 (B1576701), Esculentin-2, Ranatuerin-2, Temporin |
| Lithobates warszewitschii | Brevinin-1, Esculentin-2, Ranatuerin-2, Temporin |
| Rana cascadae (Cascades Frog) | Ranatuerin-2, Brevinin-1, Temporin |
| Rana pipiens (Northern Leopard Frog) | Ranatuerin-2Pb |
| Amolops wuyiensis | Ranatuerin-2 |
Mechanistic Investigations of Ranatuerin 2cb S Biological Activities at the Molecular and Cellular Levels
Analysis of Membrane Interaction Mechanisms in Model Systems
The ability of Ranatuerin-2Cb and other antimicrobial peptides (AMPs) to interact with and disrupt biological membranes is a cornerstone of their biological activity. imrpress.commdpi.com These interactions are complex and are influenced by the peptide's structure and the composition of the target membrane. imrpress.comresearchgate.net
This compound, like many AMPs, exerts its effects by permeabilizing and disrupting the integrity of cellular membranes. imrpress.comresearchgate.netnih.gov This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of microbial membranes, such as phospholipids (B1166683) and lipopolysaccharides (LPS). researchgate.netmdpi.com Upon binding to the membrane surface, the peptide can induce membrane thinning and positive curvature strain. imrpress.com This disruption of the membrane's structural integrity leads to the formation of pores or channels, resulting in the leakage of intracellular contents and ultimately cell death. mdpi.comresearchgate.netnih.gov Studies on related ranatuerin peptides have demonstrated this rapid, membrane-permeabilizing mode of action. nih.govnih.gov
It is important to note that while membrane disruption is a key mechanism, some peptides can also traverse the membrane to interact with intracellular targets, inhibiting processes like DNA and protein synthesis. imrpress.comresearchgate.net
Several models have been proposed to describe the precise way in which AMPs like this compound perturb biological membranes. mdpi.comgoogle.com The primary models include the barrel-stave, carpet, and toroidal pore models. mdpi.comresearchgate.netnih.gov
Barrel-Stave Model: In this model, the peptides insert themselves into the membrane, perpendicular to the lipid bilayer, forming a pore that resembles the staves of a barrel. researchgate.netnih.govbiorxiv.org The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a water-filled channel. mdpi.combiorxiv.org
Carpet Model: This model suggests that the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. researchgate.netnih.gov Once a critical concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the eventual disintegration of the membrane. researchgate.netnih.gov
Toroidal Pore Model: In the toroidal pore model, the peptides also insert into the membrane, but they induce the lipid monolayers to bend continuously through the pore. researchgate.netnih.govbiorxiv.org This results in a pore that is lined by both the peptides and the head groups of the lipid molecules. mdpi.combiorxiv.org
The specific model that best describes the action of this compound is still a subject of investigation and may depend on factors such as peptide concentration and membrane composition. imrpress.com
The selectivity of this compound and other AMPs for microbial membranes over host cells is a critical aspect of their potential as therapeutic agents. This selectivity is influenced by several factors:
Net Positive Charge: AMPs typically possess a net positive charge, which facilitates their initial electrostatic attraction to the negatively charged outer membranes of bacteria. imrpress.comresearchgate.net In contrast, the outer membranes of mammalian cells are generally zwitterionic, resulting in weaker interactions. mdpi.com
Hydrophobicity: The hydrophobic nature of the peptide is crucial for its insertion into the lipid bilayer. imrpress.comresearchgate.net A balance between charge and hydrophobicity is necessary to ensure effective membrane disruption without causing excessive damage to host cells. researchgate.net
Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues, known as amphipathicity, allows the peptide to interact with both the lipid core and the aqueous environment of the membrane, facilitating pore formation. imrpress.comresearchgate.net
Structural Features: Specific structural motifs, such as the α-helical structure common in many AMPs, are essential for their membrane-disrupting activity. mdpi.comnih.govresearchgate.net The presence of features like the "Rana-box," a cyclic domain found in some ranatuerin peptides, may also play a role in their activity and stability. mdpi.comnih.govnih.gov
The amino acid sequence of this compound is GLFLDTLKGLAGKLLQGLKCIKAGCKP. nih.gov Its physicochemical properties, derived from this sequence, are detailed in the table below.
| Property | Value |
| Amino Acid Sequence | GLFLDTLKGLAGKLLQGLKCIKAGCKP |
| Length (amino acids) | 27 |
| Molecular Weight (Da) | 2262 |
| Net Charge | +2 |
| Secondary Structure Prediction | Hh: 44.44%, Ee: 7.41%, Cc: 48.15% |
| Data sourced from a study on peptides from Rana clamitans. nih.gov |
Exploration of Barrel-Stave, Carpet, and Toroidal Pore Models of Membrane Perturbation
Cellular Signaling Pathway Modulation
Beyond its direct effects on membranes, this compound and related peptides have been shown to modulate intracellular signaling pathways, particularly in the context of insulin (B600854) release.
Peptidomic analysis of skin secretions from the bullfrog Lithobates catesbeianus has identified several peptides, including a ranatuerin-2 (B1576050) peptide, with potent insulin-releasing activity. researchgate.net While the specific contribution of this compound was not singled out in this particular study, a related peptide, Ranatuerin-2CBd, demonstrated significant stimulation of insulin release from the rat BRIN-BD11 clonal β-cell line. researchgate.net This stimulation occurred without compromising the integrity of the plasma membrane, as indicated by the lack of lactate (B86563) dehydrogenase release. researchgate.net This suggests a mechanism of action that goes beyond simple membrane disruption and involves specific interactions with cellular signaling components. researchgate.net Other amphibian peptides have also been shown to stimulate insulin release through various pathways, including those that are independent of KATP channels and intracellular calcium. researchgate.netuniroma1.it
The insulin-releasing effects of some amphibian peptides are proposed to involve both cyclic AMP-protein kinase A (PKA)- and C-dependent G-protein sensitive pathways. researchgate.netnih.gov The PKA pathway is a well-established signaling cascade that plays a crucial role in regulating various cellular processes, including metabolism and gene expression. nih.gov The involvement of these pathways suggests that these peptides may act as signaling molecules, binding to specific receptors on the surface of pancreatic β-cells to trigger a cascade of events that culminates in the secretion of insulin. nih.gov Preliminary studies on other amphibian peptides, such as esculentins, have also pointed towards the involvement of these cAMP-dependent pathways in their insulinotropic actions. researchgate.net
Involvement of G-protein Sensitive Pathways, Including Rho G Proteins
The biological actions of peptides are often initiated by their interaction with cell surface receptors, which in turn activates intracellular signaling cascades. In the case of peptides related to this compound, evidence points towards the involvement of G-protein sensitive pathways in mediating their effects, particularly their insulin-releasing (insulinotropic) activity. researchgate.net
G-proteins are molecular switches that, upon activation by a G-protein coupled receptor (GPCR), trigger a variety of downstream cellular responses. wikipedia.org The proposed mechanism for the antidiabetic effect of ranatuerin-family peptides involves signaling through both cyclic AMP-protein kinase A (PKA) and protein kinase C (PKC)-dependent G-protein sensitive pathways. researchgate.netnih.gov
Furthermore, the insulinotropic effect of these peptides has been specifically attributed to their influence on Rho G proteins. researchgate.net The Rho family of GTPases, which includes well-studied members like RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton, cell polarity, and vesicular trafficking. wikipedia.org In the context of insulin secretion, RhoA activation, which can be mediated by G-proteins such as Gαq/11 and Gα12/13, is known to play a role in the downstream signaling that leads to the exocytosis of insulin-containing granules. frontiersin.org The activation of Rho by G-proteins is a complex process controlled by guanine (B1146940) nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP, thereby switching the Rho protein to its active state. wikipedia.orgfrontiersin.org
KATP Channel-Independent Mechanistic Research
In pancreatic beta-cells, a primary pathway for glucose-stimulated insulin secretion involves the closure of ATP-sensitive potassium (KATP) channels. This leads to membrane depolarization, opening of voltage-gated calcium channels, and an influx of Ca2+, which triggers insulin exocytosis. However, an alternative, KATP channel-independent pathway also exists. nih.gov
Research on ranatuerin-family peptides and other amphibian peptides like temporins indicates that their insulin-releasing mechanism operates independently of the KATP channels. researchgate.netresearchgate.net Studies on the closely related peptide Ranatuerin-2CBd and other similar peptides showed they had no effect on intracellular calcium concentrations. researchgate.net This finding is a strong indicator of a KATP channel-independent pathway, as this pathway is characterized by its ability to stimulate insulin secretion without a global rise in cytosolic Ca2+. researchgate.netnih.gov This mechanism allows for the modulation of insulin release through other intracellular signaling molecules, potentially involving intermediates or products of oxidative metabolism. nih.gov
Identification and Characterization of Specific Molecular Targets
Identifying the precise molecular targets of a bioactive peptide is crucial for understanding its mechanism of action. For this compound, this involves exploring its binding to receptors, its effects on enzymes, and its direct interactions with other proteins.
Receptor Binding Studies
The involvement of G-protein sensitive pathways strongly implies that this compound or its analogues interact with one or more G-protein coupled receptors (GPCRs) on the surface of target cells, such as pancreatic beta-cells. researchgate.netwikipedia.org GPCRs are a vast family of seven-transmembrane domain receptors that bind a wide variety of ligands, from small molecules to large proteins, and are central to numerous physiological processes. medigraphic.com However, specific receptor binding studies definitively identifying the primary receptor for this compound have not been detailed in the available scientific literature. The functional data suggest a likely interaction, but the specific receptor subtype remains to be elucidated through dedicated binding assays.
Enzyme Inhibition or Activation Assays
Enzyme assays are critical for determining if a peptide's effect is due to the direct modulation of enzymatic activity. In the context of this compound's family of peptides, a key finding comes from studies on Ranatuerin-2CBd. At concentrations effective for stimulating insulin release, Ranatuerin-2CBd did not cause an increased release of the cytosolic enzyme lactate dehydrogenase (LDH) from clonal beta-cells. researchgate.net
The absence of LDH release is significant as it indicates that the peptide does not cause widespread membrane damage or lysis at these concentrations. researchgate.net This assay essentially serves as a control to show that the observed insulin secretion is a specific, regulated cellular process and not merely a consequence of cytotoxic membrane disruption. While the peptide activates the pathways leading to insulin secretion, direct inhibition or activation assays on other specific intracellular enzymes have not been reported.
Table 1: Insulin-Releasing Activity of Ranatuerin-2CBd Data from studies on the related peptide Ranatuerin-2CBd in the rat BRIN-BD11 clonal β-cell line. researchgate.net
| Concentration | Insulin Release (% of Basal Rate) | Significance (p-value) |
| 30 nM | 119% | <0.01 |
| 3 µM | 236% | <0.001 |
Protein-Peptide Interaction Analysis
The analysis of protein-peptide interactions for this compound primarily revolves around its well-established role as an antimicrobial peptide (AMP). The main target for AMPs is the microbial cell membrane. imrpress.comresearchgate.net The interaction is governed by the peptide's physicochemical properties, such as its net positive charge and amphipathic α-helical structure, which allow it to selectively bind to and disrupt the negatively charged membranes of bacteria. imrpress.com
Several models describe this interaction:
Barrel-Stave Model : The peptides insert into the membrane, forming a pore like the staves of a barrel, leading to leakage of cellular contents. nih.govresearchgate.net
Carpet-Like Model : The peptides accumulate on the membrane surface in a "carpet-like" manner. Once a threshold concentration is reached, they disrupt the membrane integrity, similar to a detergent. researchgate.netresearchgate.net
Toroidal Pore Model : Peptides insert into the membrane and induce the lipid monolayers to bend continuously, forming a pore where the peptide and lipid head groups line the channel. researchgate.net
The structural features of this compound, particularly its ability to form an α-helix and the presence of the C-terminal "Rana box," are thought to be critical for these membrane interactions. nih.govnih.gov While these models describe the interaction with microbial membranes, the lack of cytotoxicity against mammalian cells (as shown by the LDH assay) at similar concentrations suggests a high degree of selectivity in its interactions. researchgate.net
Table 2: Antimicrobial Activity of this compound Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that prevents visible growth of a microorganism. nih.govnih.gov
| Microorganism | Strain | MIC (µM) |
| Gram-negative Bacterium | Escherichia coli | 2 |
| Gram-positive Bacterium | Staphylococcus aureus | 40 |
| Yeast | Candida albicans | 46 |
Compound and Protein List
| Name | Type |
| This compound | Peptide |
| Ranatuerin-2CBd | Peptide |
| Rho G proteins (e.g., RhoA) | Protein (GTPase) |
| G-proteins (e.g., Gαq/11, Gα12/13) | Protein Complex |
| ATP-sensitive potassium (KATP) channel | Protein (Ion Channel) |
| Protein Kinase A (PKA) | Protein (Enzyme) |
| Protein Kinase C (PKC) | Protein (Enzyme) |
| Lactate Dehydrogenase (LDH) | Protein (Enzyme) |
| Temporins | Peptide Family |
| Insulin | Peptide Hormone |
| Guanine nucleotide exchange factors (GEFs) | Protein (Enzyme) |
| G-protein coupled receptors (GPCRs) | Protein (Receptor) |
Structure Activity Relationship Sar Studies for Mechanistic Probing of Ranatuerin 2cb
Impact of Primary Sequence Modifications on Biological Activity
The primary sequence of amino acids is the fundamental determinant of a peptide's properties, including its net charge, hydrophobicity, and propensity to adopt specific secondary structures. nih.gov Modifications to the primary sequence of ranatuerin-2 (B1576050) peptides have profound effects on their biological activities.
The primary structures of ranatuerin-2 peptides are generally not highly conserved, leading to significant variations in their antimicrobial and hemolytic properties. nih.gov For example, while Ranatuerin-2CHb demonstrates broad-spectrum antimicrobial activity, Ranatuerin-2ONa is only effective against Escherichia coli. nih.gov The net charge and hydrophobicity of these peptides are critical for their initial electrostatic attachment to and subsequent interaction with the lipid bilayer of cell membranes. nih.gov
Studies on ranatuerin-1 (B1576056), a related peptide, have shown that substitutions in the C-terminal domain that increase its alpha-helical character can enhance its potency against Gram-negative bacteria. google.com Conversely, replacing key glycine (B1666218) residues in the central beta-sheet region with either lysine (B10760008) or glutamic acid led to analogues with increased alpha-helical content but diminished or abolished antimicrobial activity, highlighting the importance of this specific structural domain. google.com Furthermore, substituting asparagine in the beta-turn region with alanine (B10760859) resulted in an eight-fold increase in potency against E. coli. google.com
Role of Secondary and Tertiary Structure in Bioactivity
The three-dimensional conformation of Ranatuerin-2Cb is crucial for its function. This includes the formation of alpha-helical structures and the presence of a characteristic cyclic domain.
A key feature of many antimicrobial peptides, including the ranatuerin family, is their ability to form an amphipathic alpha-helix, a secondary structure with distinct hydrophobic and hydrophilic faces. imrpress.comnih.gov This amphipathicity is essential for their interaction with and disruption of microbial cell membranes. nih.gov The hydrophobic face of the helix interacts with the lipid core of the membrane, while the cationic (positively charged) residues on the hydrophilic face interact with the negatively charged components of bacterial membranes, such as phospholipids (B1166683) and teichoic acids. nih.gov
Helical wheel projections are used to visualize the distribution of hydrophobic and hydrophilic residues along the alpha-helix. nih.gov For instance, Ranatuerin-2Pb and its analogue RPa share a similar hydrophobic face composed of FVLGVIAVVLI residues. nih.gov The degree of alpha-helicity and the hydrophobic moment, a measure of the amphipathicity, are critical parameters influencing biological activity. nih.gov
The table below summarizes the predicted secondary structure of this compound.
| Compound Name | Origin | Primary Structure | Predicted Secondary Structure | Length (amino acids) |
| This compound | Rana clamitans | GLFLDTLKGLAGKLLQGLKCIKAGCKP | Hh: 44.44%, Ee: 7.41%, Cc: 48.15% | 27 |
Hh: Alpha helix; Ee: Extended strand; Cc: Random coil. Data from mdpi.comresearchgate.net
A defining characteristic of the ranatuerin-2 family is the presence of a C-terminal cyclic hexapeptide domain, often referred to as a "Rana box," formed by a disulfide bond between two cysteine residues. google.comnih.gov This cyclic structure is believed to stabilize the alpha-helical conformation of the peptide, which is crucial for its membrane-binding affinity and subsequent antimicrobial action. nih.gov
However, the precise role of this cyclic domain appears to be complex and may vary between different ranatuerin-2 peptides and their target organisms. Some studies have shown that removal of the "Rana box" can lead to a reduction in helical content and a loss of antimicrobial activity. nih.gov For example, a truncated analogue of Ranatuerin-2AW, R2AW(1-22), which lacked the cyclic domain and was not amidated, showed no antibacterial activity. nih.gov In contrast, other research suggests that the disulfide bridge and the "Rana box" may be dispensable for the antibacterial activity of some ranatuerin-2 peptides. nih.gov For instance, substitution of the cysteine residues with serine in ranatuerin-1 had only a minor effect on its potency. google.com
Conformational Analysis of Alpha-Helical Content and Amphipathicity
Design and Synthesis of this compound Analogues for SAR Elucidation
The chemical synthesis of peptide analogues with specific modifications is a powerful tool for dissecting structure-activity relationships. nih.gov Solid-phase peptide synthesis (SPPS) is a commonly employed methodology for producing these analogues. google.comgoogle.com
Strategies for designing analogues often involve amino acid substitutions and truncations to probe the roles of specific residues and domains. nih.govnih.gov
Amino Acid Substitutions: Specific amino acids can be replaced to alter properties like net charge, hydrophobicity, and helicity. For example, substituting acidic amino acids with positively charged lysine residues can enhance antibacterial activity. mdpi.com In one study, a cationicity- and hydrophobicity-enhanced analogue, [Lys4,19, Leu20]R2AW(1-22)-NH2, exhibited significantly improved activity against both Gram-positive and Gram-negative bacteria. nih.gov Single amino acid substitutions can have dramatic effects; for instance, substituting a valine residue in an alpha-helical peptide with different amino acids (Lys, Gly, Ser, Ala, Val, Leu) resulted in a range of hydrophobicities and a corresponding hydrophobicity-dependent biological activity. mdpi.com
Truncations: Removing portions of the peptide, such as the N-terminus, C-terminus, or specific internal domains, can help to identify the minimal sequence required for activity. nih.govnih.gov The truncation of Ranatuerin-2Pb yielded two analogues, RPa and RPb. nih.gov While RPa lost activity against several microbial strains, RPb retained broad-spectrum antimicrobial activity, demonstrating that specific regions of the peptide are essential for its full range of action. nih.gov
The table below shows the antimicrobial activity of this compound and some of its analogues.
| Peptide | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |
| This compound | S. aureus | 40 google.commdpi.comresearchgate.net |
| This compound | E. coli | 2 google.comnih.govmdpi.com |
| This compound | C. albicans | 46 google.commdpi.comresearchgate.net |
| Ranatuerin-2B | S. aureus | 2 nih.gov |
| Ranatuerin-2B | E. coli | 1 google.com |
| Ranatuerin-2B | C. albicans | 35 google.com |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | S. aureus | 2-4.7 nih.gov |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | E. coli | 4.7 nih.gov |
Structural modifications inevitably lead to conformational changes that can be correlated with alterations in biological activity. The removal of the "Rana box" domain, for instance, has been shown to reduce the alpha-helical content of a ranatuerin-2 peptide. nih.gov Conversely, amino acid substitutions can be designed to increase the alpha-helical character of a peptide. google.com While single amino acid substitutions in one study did not cause significant changes in the secondary structure of the peptide analogues in either a benign buffer or a hydrophobic environment, they did alter the peptide's hydrophobicity, which in turn affected its biological activity. mdpi.com These findings underscore the delicate interplay between primary sequence, three-dimensional structure, and the ultimate biological function of this compound and its derivatives. imrpress.com
Advanced Analytical Methodologies for Ranatuerin 2cb Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to determine the three-dimensional structure of peptides and proteins in solution, mimicking their native environment. nih.govnih.gov For peptides like Ranatuerin-2Cb, NMR provides atomic-level insights into its conformation, which is essential for understanding its biological function. The process involves placing a sample in a strong magnetic field and irradiating it with radio waves, which causes specific atomic nuclei to resonate. The resulting signals are then used to deduce the peptide's structure.
The initial and most critical step in determining the solution structure of a peptide by NMR is the sequence-specific assignment of resonances. This process involves assigning every proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signal in the NMR spectra to a specific atom in the peptide's amino acid sequence. nih.govnih.gov For a peptide like this compound, which has the sequence GLFLDTLKGLAGKLLQGLKCIKAGCKP, this is achieved through a series of two-dimensional (2D) NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). nih.govembrapa.br The TOCSY experiment identifies protons that are part of the same amino acid residue's spin system, while the NOESY experiment identifies protons that are close in space, typically within 5 Å, allowing for the connection of adjacent residues in the sequence. nih.govembrapa.br
Table 1: Representative ¹H Chemical Shift Assignments for this compound in a Membrane-Mimetic Environment (Note: This table is a representative example based on typical chemical shifts for amino acids in a helical conformation and does not represent experimentally verified data for this specific peptide.)
| Residue | HN (ppm) | Hα (ppm) | Hβ (ppm) | Other Protons (ppm) |
|---|---|---|---|---|
| Gly1 | 8.35 | 3.98 | - | - |
| Leu2 | 8.21 | 4.35 | 1.71, 1.62 | Hγ: 1.68; Hδ: 0.92, 0.88 |
| Phe3 | 8.15 | 4.65 | 3.13, 3.03 | Aromatic: 7.20-7.35 |
| Leu4 | 8.25 | 4.33 | 1.70, 1.61 | Hγ: 1.67; Hδ: 0.91, 0.87 |
| Asp5 | 8.42 | 4.75 | 2.85, 2.75 | - |
| Thr6 | 8.19 | 4.35 | 4.22 | Hγ2: 1.25 |
| Leu7 | 8.23 | 4.36 | 1.72, 1.63 | Hγ: 1.69; Hδ: 0.93, 0.89 |
| Lys8 | 8.20 | 4.30 | 1.88, 1.78 | Hγ: 1.45; Hδ: 1.70; Hε: 3.02 |
Once the resonance assignments are complete, the next step is to calculate the three-dimensional structure of this compound. This is primarily achieved using distance restraints derived from NOESY spectra and dihedral angle restraints obtained from J-coupling constants or chemical shift analysis. bmrb.ionih.gov These experimental restraints are used as input for molecular dynamics and simulated annealing calculations in specialized software programs. The output is a family of low-energy structures that are consistent with the experimental data. rcsb.org The quality of the final structures is assessed based on parameters such as the number of NOE violations and the root-mean-square deviation (RMSD) from the mean structure. rcsb.org For many ranatuerin family peptides, these studies reveal a propensity to form amphipathic α-helical structures, particularly in membrane-like environments. nih.gov
Table 2: Structural Statistics for a Representative NMR Structure of this compound (Note: This table is a representative example and does not reflect experimentally verified data for this specific peptide.)
| Parameter | Value |
|---|---|
| Total NOE Restraints | >300 |
| Intra-residue | ~100 |
| Sequential (|i-j|=1) | ~90 |
| Medium-range (|i-j|<5) | ~80 |
| Long-range (|i-j|≥5) | ~30 |
| Dihedral Angle Restraints | >40 |
| RMSD for backbone atoms (Å) | <0.5 |
| RMSD for all heavy atoms (Å) | <1.0 |
Sequence-Specific Resonance Assignments
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to analyze the secondary structure of peptides and proteins in solution. e3s-conferences.orgnih.gov The method is based on the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. e3s-conferences.org The resulting CD spectrum provides a signature of the peptide's secondary structural elements, including α-helices, β-sheets, and random coils. arxiv.org For this compound, CD spectroscopy can be used to assess its conformational changes in different environments, such as in aqueous solution versus in the presence of membrane-mimicking solvents (e.g., trifluoroethanol, TFE) or lipid micelles. nih.gov The characteristic double minima at approximately 208 and 222 nm in the CD spectrum are indicative of a high α-helical content. arxiv.org
Table 3: Estimated Secondary Structure Content of this compound in Different Solvents by CD Spectroscopy (Note: This table is a representative example based on typical results for antimicrobial peptides and does not reflect experimentally verified data for this specific peptide.)
| Solvent | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
|---|---|---|---|
| Aqueous Buffer (pH 7.4) | 15 | 10 | 75 |
| 50% TFE/Buffer | 65 | 5 | 30 |
| SDS Micelles | 70 | 5 | 25 |
Advanced Mass Spectrometry for Peptide Characterization in Complex Biological Matrices
Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC), are indispensable for the identification and characterization of peptides like this compound from complex biological sources such as frog skin secretions. researchgate.netmdpi.com Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate gas-phase ions of the peptide, whose mass-to-charge (m/z) ratios are then measured with high accuracy. Tandem mass spectrometry (MS/MS) can be further employed to fragment the peptide and obtain sequence information, confirming its identity. This "peptidomic" approach allows for the rapid screening of biological samples for the presence of known and novel peptides. researchgate.net
Table 4: Theoretical Mass-to-Charge (m/z) Ratios for this compound (Sequence: GLFLDTLKGLAGKLLQGLKCIKAGCKP; Monoisotopic Mass: 2883.7 Da)
| Charge State (z) | Ion Species | Calculated m/z |
|---|---|---|
| 1 | [M+H]⁺ | 2884.7 |
| 2 | [M+2H]²⁺ | 1442.85 |
| 3 | [M+3H]³⁺ | 962.24 |
| 4 | [M+4H]⁴⁺ | 721.93 |
Solid-Phase Peptide Synthesis (SPPS) for Research-Grade Analogues
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for obtaining research-grade this compound and its analogues. google.comnih.gov This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govuniversiteitleiden.nl The most common approach is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where the N-terminus of the growing peptide is protected by an Fmoc group, which is removed before the addition of the next amino acid. nih.gov SPPS is highly efficient and allows for the synthesis of custom peptide sequences, including the incorporation of non-natural amino acids or labels. This capability is crucial for structure-activity relationship (SAR) studies, where analogues of this compound are synthesized to investigate the role of specific residues in its biological activity. google.com
| Analogue Name | Modification | Purpose of Modification |
|---|---|---|
| [Ala³]-Ranatuerin-2Cb | Phe3 → Ala | Investigate the role of aromaticity at position 3. |
| [Orn⁸]-Ranatuerin-2Cb | Lys8 → Ornithine | Study the effect of side-chain length on positive charge. |
| [D-Lys⁸]-Ranatuerin-2Cb | L-Lys8 → D-Lys8 | Assess the impact of stereochemistry on structure and activity. |
| Biotin-Ranatuerin-2Cb | N-terminal biotinylation | Facilitate detection and binding studies. |
Compound Index
Preclinical and in Vitro Model Systems for Mechanistic Research on Ranatuerin 2cb
Utilization of Clonal Cell Lines for Mechanistic Investigations
Clonal cell lines are instrumental in dissecting the molecular mechanisms of action of bioactive peptides like Ranatuerin-2Cb. A notable example is the use of the rat insulin-secreting clonal β-cell line, BRIN-BD11, to investigate the insulin-releasing properties of peptides from the ranatuerin family. nih.govresearchgate.netresearchgate.net This cell line is a well-established and approved model for such studies. researchgate.netnih.gov
Researchers utilize BRIN-BD11 cells to assess the ability of ranatuerin peptides to stimulate insulin (B600854) secretion in a controlled in vitro environment. nih.govresearchgate.net For instance, studies have shown that peptides from the ranatuerin-2 (B1576050) family can significantly stimulate the release of insulin from BRIN-BD11 cells. nih.govresearchgate.net The integrity of the cell membrane during these experiments is often monitored by measuring the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH), ensuring that the observed insulin release is not due to cytotoxic effects. researchgate.net
By using clonal cell lines like BRIN-BD11, scientists can explore the concentration-dependent effects of these peptides and begin to unravel the signaling pathways involved, such as the potential involvement of G-protein sensitive pathways. nih.govresearchgate.net These in vitro models provide a crucial platform for initial mechanistic screening before progressing to more complex biological systems.
Bacterial and Fungal Membrane Models for Antimicrobial Mechanism Studies
To understand how this compound exerts its antimicrobial effects, researchers employ various model systems that mimic bacterial and fungal membranes. nih.govnih.gov The primary mode of action for most frog skin antimicrobial peptides (AMPs) is the permeation and disruption of the lipid plasma membrane of target cells. imrpress.com This interaction is facilitated by the peptide's positive charge and amphipathic structure, which are attracted to the negatively charged components of microbial membranes. imrpress.comuenf.br
Several models are used to explain the membrane disruption process:
Barrel-Stave Model: In this model, the peptides insert themselves into the membrane, forming a pore-like structure similar to the staves of a barrel. This creates a channel through which the cellular contents can leak out, leading to cell death. nih.govresearchgate.net
Toroidal Pore Model: Here, the peptides also form a pore, but the lipid monolayers of the membrane are bent continuously to line the pore, creating a "toroidal" structure. nih.govresearchgate.net
Carpet Model: This model proposes that the peptides accumulate on the surface of the microbial membrane, forming a "carpet." nih.govresearchgate.net Once a threshold concentration is reached, this carpet disrupts the membrane integrity, leading to its destruction. nih.govresearchgate.net
These models are studied using artificial membranes, such as liposomes, which can be composed of different phospholipids (B1166683) to mimic the specific compositions of bacterial or fungal membranes. nih.gov By observing the interaction of this compound with these model membranes, researchers can gain insights into its specific mechanism of action, whether it involves pore formation or a more general disruption of the membrane. nih.govnih.gov The antimicrobial activity of ranatuerin-2 peptides has been demonstrated against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. google.com
Research in Animal Models for Investigating Biological Role and Mechanistic Insights
While in vitro models are essential for initial mechanistic studies, animal models provide a more complex biological system to understand the physiological role of peptides like this compound. These studies, distinct from efficacy and safety trials, aim to elucidate the peptide's function within a living organism.
Amphibians themselves serve as the primary "animal model" for understanding the native biological role of ranatuerins. These peptides are synthesized in the granular glands of their skin and are released in response to stress or injury. google.comgoogle.com This suggests a primary role in the innate immune defense, protecting the frog's permeable skin from invasion by a wide array of pathogenic microorganisms present in their moist environments. google.comgoogle.com The high species-specificity of these peptides suggests an evolutionary adaptation to combat specific local microbial threats. google.com
In a laboratory setting, invertebrate models, such as the waxworm Galleria mellonella, are increasingly used to study the in vivo action of antimicrobial peptides. nih.govnih.gov These models can be used to investigate how a peptide like this compound behaves in a live infection, providing insights into its stability, and its ability to kill pathogens within a host organism, without the ethical and cost implications of vertebrate models. nih.govnih.gov
Microscopic and Imaging Techniques for Visualizing Cellular Interactions
Microscopic and imaging techniques are critical for directly visualizing the interactions between this compound and target cells, providing visual confirmation of the mechanisms suggested by other models.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools used to observe the morphological changes induced by antimicrobial peptides on the surface and internal structure of bacteria and fungi. For example, SEM can reveal the formation of pores, blebs, or complete lysis of the bacterial cell wall after treatment with a peptide. nih.gov
Fluorescence Microscopy is another key technique. By labeling the peptide or specific cellular components with fluorescent dyes, researchers can track the localization of the peptide and visualize its effects on membrane integrity in real-time. For instance, using a dye like SYTOX Green, which only enters cells with compromised membranes and fluoresces upon binding to nucleic acids, can demonstrate the membrane-disrupting activity of a peptide. nih.gov This method allows for the study of the kinetics of membrane permeabilization. nih.gov
These visualization techniques provide direct evidence of the physical mechanisms of action, complementing the data obtained from biochemical and biophysical assays and strengthening the understanding of how this compound functions at a cellular level.
Comparative Biochemistry and Evolutionary Aspects of Ranatuerin 2cb
Comparison with Other Amphibian Skin Peptides (e.g., Ranatuerin-1 (B1576056), Brevinins, Esculentins, Temporins)
Ranatuerin-2Cb belongs to the ranatuerin family of antimicrobial peptides, which are characterized by a conserved C-terminal cyclic domain. creighton.educapes.gov.br This structural feature is shared with several other families of amphibian skin peptides, including ranalexins, brevinins, and esculentins, all of which play a crucial role in the frog's defense against pathogens. creighton.educapes.gov.brmdpi.com
Ranatuerin-1: While both are members of the ranatuerin family, Ranatuerin-1 and Ranatuerin-2 (B1576050) peptides exhibit structural differences. Ranatuerin-1 peptides contain a C-terminal cystine-bridged cyclic heptapeptide (B1575542) (7 amino acid residues). creighton.educapes.gov.brgoogle.com In contrast, peptides of the ranatuerin-2 family, including this compound, possess a smaller cystine-bridged cyclic hexapeptide (6 amino acid residues) at their C-terminus. creighton.educapes.gov.brgoogle.com
Brevinins: The brevinin family is divided into brevinin-1 (B586460) and brevinin-2. mdpi.comnih.gov Brevinin-1 peptides, similar to Ranatuerin-1, typically feature a C-terminal "Rana-box," which is a conserved seven-amino-acid ring structure formed by a disulfide bond. nih.gov Brevinin-2 peptides also contain a C-terminal Rana-box. mdpi.comnih.gov
Esculentins: This family also comprises two main types, esculentin-1 (B1576701) and esculentin-2. mdpi.comnih.gov Both are characterized by a C-terminal ring of seven amino acids formed by a disulfide bridge, a feature they share with Ranatuerin-1 and the brevinins. mdpi.comnih.gov
Temporins: Unlike the ranatuerins, brevinins, and esculentins, temporins are a family of short, linear peptides, typically 10-14 amino acids in length. google.comnih.gov They lack the C-terminal cyclic structure that is a hallmark of the other families. google.com
The following table provides a comparative overview of these peptide families:
| Peptide Family | Characteristic Structural Feature | Typical Length (Amino Acids) |
| Ranatuerin-1 | C-terminal cyclic heptapeptide | ~25 |
| Ranatuerin-2 (including this compound) | C-terminal cyclic hexapeptide | 27-34 |
| Brevinin-1 | C-terminal "Rana-box" (cyclic heptapeptide) | ~24 |
| Brevinin-2 | C-terminal "Rana-box" (cyclic heptapeptide) | ~33-37 |
| Esculentin-1 & 2 | C-terminal cyclic heptapeptide | 37-46 |
| Temporins | Linear, C-terminally α-amidated | 10-14 |
Divergence and Conservation of Peptide Sequences Across Species
The amino acid sequences of amphibian antimicrobial peptides, including those of the ranatuerin family, show a fascinating pattern of divergence and conservation across different species. This reflects the evolutionary pressures each species faces from its specific microbial environment. biologists.combiologists.com
For the ranatuerin-2 family, the primary structures are generally poorly conserved. nih.govnih.gov However, a key conserved feature is the presence of two cysteine residues that form the C-terminal cyclic domain. nih.gov
The table below illustrates the sequence of this compound and its comparison with other ranatuerin-2 peptides from different Rana species, highlighting both the conserved and divergent regions.
| Peptide | Species of Origin | Amino Acid Sequence |
| This compound | Rana clamitans (Green frog) | GLFLDTLKGLAGKLLQGLKCIKAGCKP nih.govnih.gov |
| Ranatuerin-2Ca | Rana clamitans (Green frog) | GLFLDTLKGAAKDVAGKLLEGLKCKIAGCKP nih.gov |
| Ranatuerin-2 | Rana catesbeiana (American bullfrog) | GLFLDTLKGAAKD-AGK-LEGLKCKITGCKLP google.com |
| Ranatuerin-2Pb | Rana pipiens (Northern leopard frog) | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT nih.gov |
| Ranatuerin-2CSa | Rana cascadae (Cascades frog) | GILSSFKGVAKGVAKDLAGKLLETLKCKITGC nih.gov |
Note: The sequences are aligned to show homologous regions. Dashes (-) indicate gaps introduced for alignment.
This sequence diversity within the ranatuerin-2 family across different frog species suggests a rapid evolution, likely driven by the need to combat a constantly changing array of microbial threats in their respective environments. researchgate.net
Role of this compound in Amphibian Innate Defense Systems
This compound is a vital component of the amphibian's innate immune system. researchgate.net These peptides are synthesized in the granular glands of the frog's skin and are released in response to stress or injury, forming a chemical shield against invading microorganisms. researchgate.net
The primary function of this compound and other antimicrobial peptides is to provide a first line of defense against a broad spectrum of pathogens, including bacteria and fungi. karishmakaushiklab.comuniprot.org this compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. uniprot.org Specifically, it has shown potent activity against Escherichia coli (a Gram-negative bacterium) with a minimum inhibitory concentration (MIC) of 2 µM, and against Staphylococcus aureus (a Gram-positive bacterium) with an MIC of 40 µM. nih.govuniprot.org Its activity against C. albicans has an MIC of 46 µM. nih.govuniprot.org
The mechanism of action for many antimicrobial peptides, including likely this compound, involves interaction with and disruption of the microbial cell membrane. nih.govresearchgate.net These peptides are typically cationic and amphipathic, allowing them to selectively target and permeabilize the negatively charged membranes of microbes, leading to cell death. researchgate.net The proposed models for this action include the "barrel-stave," "carpet," and "toroidal pore" models, all of which result in the formation of pores or the dissolution of the microbial membrane. researchgate.net
The presence of a diverse arsenal (B13267) of antimicrobial peptides like this compound in frog skin highlights the evolutionary strategy of producing multiple, structurally related peptides to ensure a robust defense against a wide variety of potential pathogens. google.commdpi.com
Future Research Directions and Unexplored Academic Avenues for Ranatuerin 2cb
Elucidation of Complete Receptor-Ligand Binding Kinetics and Thermodynamics
A fundamental aspect of understanding Ranatuerin-2Cb's mechanism is to characterize its interaction with target membranes at a quantitative level. The primary mode of action for most AMPs involves electrostatic attraction to the negatively charged bacterial membrane, followed by insertion and disruption. researchgate.net Future research must move beyond this general model to provide specific kinetic and thermodynamic data for this compound.
Advanced techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are essential for this purpose. researchgate.netvetmeduni.ac.at SPR can measure the real-time association (k_on) and dissociation (k_off) rates of the peptide with model membranes, allowing for the precise calculation of the binding affinity (K_D). vetmeduni.ac.at ITC complements this by providing a complete thermodynamic profile, measuring the enthalpy (ΔH) and entropy (ΔS) of binding. researchgate.netnih.gov This data reveals the primary forces driving the interaction, whether it be strong enthalpic contributions from hydrogen bonds and van der Waals forces or entropic gains from the release of water molecules. researchgate.netnih.gov
These studies should be conducted using various model lipid vesicle systems that mimic the composition of different microbial and mammalian cell membranes to explain the peptide's selectivity.
Table 1: Hypothetical Kinetic and Thermodynamic Parameters for Investigation This table illustrates the type of data that future research should aim to generate for the interaction of this compound with model bacterial membranes.
| Parameter | Symbol | Description | Potential Technique |
|---|---|---|---|
| Association Rate Constant | k_on | The rate at which the peptide binds to the membrane. | Surface Plasmon Resonance (SPR) |
| Dissociation Rate Constant | k_off | The rate at which the peptide dissociates from the membrane. | Surface Plasmon Resonance (SPR) |
| Equilibrium Dissociation Constant | K_D | A measure of binding affinity; the concentration of peptide at which half the binding sites are occupied. | SPR, ITC, Filter Binding Assay |
| Enthalpy Change | ΔH | The heat released or absorbed during binding, indicating the formation or breaking of chemical bonds. | Isothermal Titration Calorimetry (ITC) |
| Entropy Change | ΔS | The change in disorder of the system upon binding, often related to hydrophobic interactions and conformational changes. | Isothermal Titration Calorimetry (ITC) |
| Gibbs Free Energy Change | ΔG | The overall energy change of binding, determining the spontaneity of the interaction. | Calculated from ΔH and ΔS |
Structural Dynamics Studies of this compound in Membrane Environments
The biological function of this compound is inextricably linked to its three-dimensional structure, particularly how it changes upon interacting with a membrane. While it likely lacks a defined structure in aqueous solution, it is predicted to form an amphipathic α-helix in a membrane environment, a key feature for its activity. nih.govresearchgate.net
Future studies should employ high-resolution structural biology techniques to visualize these dynamics. Circular Dichroism (CD) spectroscopy can be used to confirm the transition to an α-helical conformation in membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS) micelles. nih.govnih.gov For more detailed atomic-level insights, solid-state NMR (ssNMR) spectroscopy is a powerful tool to determine the peptide's orientation and depth of insertion within a lipid bilayer.
Complementing these experimental methods, Molecular Dynamics (MD) simulations can provide a time-resolved view of the peptide-membrane interaction. nih.govmdpi.com MD simulations can model the initial binding, insertion, and aggregation of this compound peptides, potentially revealing the mechanism of membrane disruption, such as through the "barrel-stave" or "carpet" models. nih.govresearchgate.net Comparing simulation results with experimental data is crucial for building an accurate model of its action. nih.gov
Investigation of Potential Synergistic Effects with Other Endogenous or Exogenous Molecules
A significant avenue for future research is the exploration of this compound's synergistic potential with other antimicrobial agents. Combining AMPs with conventional antibiotics can increase efficacy, lower the required dosage, and reduce the likelihood of resistance. imrpress.comnih.gov
Systematic studies using the checkerboard microdilution method should be performed to quantify the synergistic effects. nih.gov This method allows for the calculation of the Fractional Inhibitory Concentration (FIC) index, which defines whether the combination is synergistic, additive, indifferent, or antagonistic. Promising combinations could involve this compound with antibiotics that target intracellular processes; the membrane-permeabilizing action of the peptide could facilitate antibiotic entry. nih.gov For instance, studies on other AMPs have shown strong synergy with antibiotics like vancomycin (B549263) and azithromycin (B1666446) against multidrug-resistant bacteria. nih.gov
Furthermore, synergy with endogenous host defense molecules, such as lysozyme, should also be investigated, as this could mimic the cooperative environment found on natural biological surfaces like the skin.
Table 2: Example Checkerboard Assay Results for FIC Index This table demonstrates how the Fractional Inhibitory Concentration (FIC) Index is calculated and interpreted to determine synergy. An FIC index of ≤ 0.5 is considered synergistic.
| Combination | FIC of this compound (A) | FIC of Antibiotic (B) | FIC Index (FIC A + FIC B) | Interpretation |
|---|---|---|---|---|
| This compound + Vancomycin | 0.25 | 0.25 | 0.50 | Synergy |
| This compound + Gentamicin | 0.5 | 0.5 | 1.00 | Additive |
| This compound + Amoxicillin | 0.5 | 1.0 | 1.50 | Indifference |
Development of Novel Research Probes and Tools Based on this compound's Bioactivity
The inherent ability of this compound to bind to microbial membranes can be harnessed to create valuable research tools. By conjugating a fluorescent molecule, such as fluorescein (B123965) isothiocyanate (FITC) or a rhodamine derivative, to the peptide, researchers can create a molecular probe.
Such a fluorescently-labeled this compound could be used in various imaging applications, including confocal microscopy and flow cytometry, to visualize the peptide's binding to bacterial cells in real-time. This would allow for direct observation of its localization on the membrane and potential internalization. These probes could also be used in high-throughput screening assays to identify other compounds that compete for the same binding sites or disrupt the peptide-membrane interaction.
Another potential application is in affinity chromatography. By immobilizing this compound onto a solid support matrix, a custom affinity column could be created. This tool would be invaluable for "fishing" for binding partners (receptors or specific lipid structures) from complex biological mixtures, such as cell membrane extracts, helping to further elucidate its precise molecular targets.
Systems Biology Approaches to Map Comprehensive Signaling Networks Modulated by this compound
To achieve a holistic understanding of this compound's impact, research must extend beyond its direct membrane activity and explore its effects on global cellular processes using systems biology. nih.govnih.gov This approach is crucial for mapping the complex signaling networks affected by the peptide in both microbial pathogens and host cells.
In bacteria, transcriptomics (via RNA-Seq) and proteomics can reveal how cells respond to peptide exposure. This can identify the specific stress response pathways that are activated, providing clues about the mechanism of action and potential resistance strategies. nih.gov
In host cells, similar "omics" approaches can uncover the immunomodulatory effects of this compound. Peptides from frog skin have been shown to possess anti-inflammatory and insulin-releasing properties. researchgate.netresearchgate.net By treating immune cells like macrophages or pancreatic β-cells with this compound, researchers can map the resulting changes in gene and protein expression. nih.govresearchgate.net This could identify key signaling pathways, such as those involving cytokines and other inflammatory mediators, that are modulated by the peptide, opening up therapeutic possibilities beyond its antimicrobial function. nih.gov
Q & A
Q. How can researchers optimize synthetic protocols for this compound to balance yield and purity?
- Answer : Apply design of experiments (DoE) methodologies, such as factorial designs, to test variables like coupling time, solvent polarity, and temperature. Analyze results via response surface methodology (RSM) to identify optimal conditions. Publish full synthetic workflows, including failed attempts, to aid community troubleshooting .
Data Management & Reproducibility
Q. What metadata standards are essential for sharing this compound research data?
- Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include experimental parameters (e.g., instrument calibration dates, reagent lot numbers) and environmental conditions (e.g., humidity during synthesis). Use tools like DataUp to generate machine-readable metadata tables compatible with repositories like Figshare .
Q. How should researchers address variability in this compound bioactivity across laboratory settings?
- Answer : Establish inter-laboratory reproducibility studies using standardized protocols (e.g., SOPs for cell culture and peptide handling). Report intra- and inter-assay coefficients of variation (CV) and use harmonized reference materials. Publish detailed negative controls to distinguish technical noise from biological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
